Product packaging for Riparin(Cat. No.:CAS No. 112356-54-4)

Riparin

Cat. No.: B1680646
CAS No.: 112356-54-4
M. Wt: 287.31 g/mol
InChI Key: UNMMJIGEEXRNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Riparins are a class of synthetic alkaloids, originally derived from the plant Aniba riparia , designed for pharmaceutical and biological research . These compounds represent a valuable tool for investigating novel therapeutic pathways, demonstrating a broad spectrum of pharmacological activities in preclinical models. Key research applications include the study of antinociception and anti-inflammatory mechanisms, with evidence suggesting riparins may inhibit peripheral prostanoid production, specifically PGE2, without central opioid-like effects . In neuroscience, riparins exhibit significant antidepressant and anxiolytic-like properties, modulating neurotrophic pathways such as BDNF and alleviating oxidative stress and neuroinflammation in chronic stress models . Their mechanism also involves modulation of astrocyte and microglia activity, reducing pro-inflammatory cytokines like TNF-α and IL-1β . Furthermore, select riparins show potent antimicrobial and antifungal effects, acting by disrupting microbial cell membranes . Research into Riparin A has identified the involvement of NMDA glutamatergic receptors in the ventrolateral periaqueductal grey matter (vlPAG) in its antinociceptive effect against noxious heat stimulation . From a formulation perspective, studies explore nanohybrid systems to overcome the inherent low aqueous solubility of certain riparins, thereby improving dissolution profiles for in vivo research . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO4 B1680646 Riparin CAS No. 112356-54-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112356-54-4

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2,6-dihydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C16H17NO4/c1-21-12-7-5-11(6-8-12)9-10-17-16(20)15-13(18)3-2-4-14(15)19/h2-8,18-19H,9-10H2,1H3,(H,17,20)

InChI Key

UNMMJIGEEXRNET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2O)O

Appearance

Solid powder

Other CAS No.

112356-54-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

O-methyl-N-(2,6-dihydroxybenzoyl)tyramine
riparin III

Origin of Product

United States

Synthetic Methodologies and Structure Activity Relationship Elucidation of Riparin Derivatives

Chemical Synthesis Approaches for Riparin Analogues

Synthetic strategies provide a viable alternative to natural isolation for obtaining this compound compounds, particularly for producing structural derivatives that may exhibit enhanced pharmacological profiles or other desirable characteristics.

Synthesis of Riparins A-F via Methods such as Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method in organic chemistry for the synthesis of amides from amines and acyl halides or anhydrides in the presence of a base. This reaction is particularly relevant to the synthesis of this compound derivatives, which feature an amide functional group formed by the condensation of a saturated fatty acid and an amine group nih.gov. Riparins A, B, C, D, E, and F are examples of synthetic derivatives that can be obtained through such methods. Specifically, Riparins C, D, E, and F can be synthesized by the condensation of methyl esters with substituted phenylethylamines using the Schotten-Baumann reaction, a method described as simple and reliable nih.gov. This compound A itself has been synthesized following the Schotten-Baumann reaction by mixing acyl chloride and 2-phenylethylamine with triethylamine, followed by purification doi.org. The Schotten-Baumann reaction typically involves a two-phase solvent system, such as water and an organic solvent, where the base in the aqueous phase neutralizes the acid generated during the reaction, while the reactants and product reside in the organic phase wikipedia.orglscollege.ac.in.

Derivatization Strategies for Novel this compound-Type Compounds

Beyond the synthesis of known this compound analogues, various derivatization strategies are employed to create novel this compound-type compounds with potentially altered or improved biological activities. The synthesis of structural analogues from simple methods increases the pharmaceutical potential of these molecules nih.gov. Derivatization can involve modifying different parts of the this compound structure, such as the fatty acid chain or the amine moiety, to explore the impact of these changes on physicochemical properties and biological interactions biorxiv.org. These strategies are crucial for generating a diverse library of compounds for SAR studies and lead optimization programs nih.gov. The synthesis of this compound derivatives has become the main way of obtaining molecules from this group of compounds, leading to the production of several structural derivatives nih.gov.

Investigation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a molecule relates to its biological activity gardp.orgwikipedia.orgcollaborativedrug.com. By systematically modifying the structure of a compound and evaluating the resulting changes in activity, researchers can identify key structural features responsible for the observed biological effects wikipedia.orgresearchgate.net.

Identification of Pharmacophore Groups in this compound Scaffold

Identifying the pharmacophore groups within the this compound scaffold is a critical step in understanding its mechanism of action and guiding the design of more potent and selective derivatives. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For this compound A, studies have indicated that the functional amide group interacts with the GABAA receptor, particularly at subunits α2 and β1, and shows strong interaction with the Asp68 residue, which is considered part of the pharmacophore group doi.orgnih.gov. This suggests the amide function plays a significant role in the anxiolytic activity observed for this compound A doi.orgnih.gov. Establishing the pharmacophore allows for the modulation of biological profiles and enhances the potential of these substances for pharmaceutical development mdpi.com.

Correlating Structural Modifications with Biological Potencies

Correlating structural modifications with biological potencies involves synthesizing a series of this compound derivatives with specific changes and then testing their activity in relevant biological assays. This process helps to delineate which parts of the molecule are essential for activity and which modifications can enhance or diminish that activity wikipedia.org. For instance, studies on the antischistosomal activity of this compound derivatives A-F revealed that Riparins E and F were the most active compounds, showing lower half-maximum inhibitory concentration (IC50) values nih.gov. This suggests that the structural differences between Riparins E and F compared to A, B, C, and D contribute to their increased potency against Schistosoma mansoni worms nih.gov. Similarly, investigations into the antinociceptive effects of Riparins I, II, III, and IV showed varying potencies, with this compound IV being significantly more potent than the others nih.gov. These findings highlight how subtle structural variations within the this compound class can lead to notable differences in biological activity. Analyzing these correlations provides valuable insights for the rational design of new this compound analogues with improved therapeutic potential nih.govmdpi.com.

Preclinical Mechanistic Investigations of Riparin Bioactivities

Antioxidant Activity and Oxidative Stress Modulation

Riparin, a naturally occurring alkamide, has demonstrated significant antioxidant properties in various preclinical studies. Its capacity to modulate oxidative stress is a key aspect of its bioactive profile, contributing to its potential therapeutic effects. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. nih.gov This imbalance can lead to cellular damage, including lipid peroxidation, protein damage, and DNA alterations, which are implicated in a range of chronic and degenerative diseases. nih.gov this compound's antioxidant actions are multifaceted, involving direct scavenging of free radicals and modulation of cellular oxidative stress pathways.

Mechanisms of Free Radical Scavenging

This compound's ability to directly neutralize free radicals is a fundamental component of its antioxidant activity. This has been primarily investigated through in vitro assays that measure the compound's capacity to quench synthetic radicals.

In vitro antioxidant activity of this compound and its derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging assays. These tests are widely used to assess the free radical scavenging potential of compounds. digitellinc.comnih.govnih.gov For instance, synthetic derivatives of this compound have been shown to exhibit concentration-dependent radical scavenging activity against the DPPH radical. researchgate.net The mechanism of action in these assays often involves the transfer of a hydrogen atom or an electron from the antioxidant molecule to the free radical, thus neutralizing its reactivity. nih.gov The effectiveness of this compound and its analogues in these assays suggests their potential to counteract free radical damage in biological systems.

Beyond direct scavenging, this compound influences the pathways involved in the generation and detoxification of reactive oxygen and nitrogen species (RONS). mdpi.com RONS, which include superoxide radicals, hydroxyl radicals, and nitric oxide, are produced during normal cellular metabolism and can be overproduced under pathological conditions. mdpi.commdpi.comnih.gov Preclinical studies have shown that this compound and its derivatives can significantly reduce the levels of pro-oxidant markers. For example, in vitro studies have demonstrated that synthetic Riparins can sequester nitric oxide and protect lipids from oxidation by peroxyl radicals. nih.govresearchgate.net This indicates that this compound can interfere with the signaling and damaging effects of these reactive species.

Neuroprotective Pathways Associated with Antioxidant Effects

The antioxidant properties of this compound are closely linked to its neuroprotective effects. The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption, abundant lipid content, and relatively low antioxidant defenses. karger.commdpi.com By mitigating oxidative damage, this compound can help preserve neuronal function and viability.

Studies using animal models of neurological disorders have shown that this compound can effectively regulate oxidative stress parameters in various brain regions. For instance, this compound I has been found to regulate oxidative stress parameters in depression-related brain areas in a corticosterone-induced depression model in mice. karger.comnih.gov Similarly, this compound IV has been shown to ameliorate corticosterone-induced alterations in the brain by reducing pro-oxidant markers like lipid peroxidation and nitrite/nitrate levels, while increasing the levels of antioxidant markers such as reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT). nih.govsci-hub.seresearchgate.net These findings suggest that this compound's neuroprotective activity is, at least in part, mediated by its ability to restore the balance of oxidative stress in neural tissues. karger.com

Anti-Inflammatory Mechanisms

This compound and its analogues have demonstrated notable anti-inflammatory properties in a variety of preclinical models. nih.govresearchgate.netresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound's anti-inflammatory effects appear to be mediated through multiple mechanisms, including the inhibition of pro-inflammatory mediators and the modulation of immune cell responses.

Research has shown that this compound IV can induce anti-inflammatory effects, possibly by inhibiting the production of prostanoids. nih.gov In a model of complete Freund's adjuvant (CFA)-induced inflammation, this compound IV was found to decrease the levels of prostaglandin E2 (PGE2) in the inflamed paw. nih.gov Furthermore, this compound A has been shown to reduce the inflammatory response by inhibiting vascular and cellular events, modulating neutrophil migration, and inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov It also demonstrated the ability to reduce oxidative stress associated with inflammation. nih.gov Studies with this compound II have suggested that it may directly or indirectly inhibit the activity, production, or release of pro-inflammatory mediators involved in pain associated with inflammation. researchgate.net The anti-inflammatory actions of Riparins are also linked to their antioxidant properties, as oxidative stress can trigger and amplify inflammatory responses. researchgate.net

Interactive Data Table: Effects of this compound IV on Oxidative Stress Parameters in Mouse Brain Regions

Brain RegionOxidative Stress ParameterEffect of CorticosteroneEffect of this compound IV Treatment
Prefrontal CortexLipid PeroxidationIncreasedDecreased
Prefrontal CortexNitrite/NitrateIncreasedDecreased
Prefrontal CortexReduced Glutathione (GSH)DecreasedIncreased
Prefrontal CortexSuperoxide Dismutase (SOD)DecreasedIncreased
Prefrontal CortexCatalase (CAT)DecreasedIncreased
HippocampusLipid PeroxidationIncreasedDecreased
HippocampusNitrite/NitrateIncreasedDecreased
HippocampusReduced Glutathione (GSH)DecreasedIncreased
HippocampusSuperoxide Dismutase (SOD)DecreasedIncreased
HippocampusCatalase (CAT)DecreasedIncreased
StriatumLipid PeroxidationIncreasedDecreased
StriatumNitrite/NitrateIncreasedDecreased
StriatumReduced Glutathione (GSH)DecreasedIncreased
StriatumSuperoxide Dismutase (SOD)DecreasedIncreased
StriatumCatalase (CAT)DecreasedIncreased

Modulation of Pro-Inflammatory Mediators and Cytokines (e.g., TNF-α, IL-1β)

This compound compounds have been investigated for their ability to modulate key signaling molecules involved in the inflammatory cascade, specifically pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). Studies on this compound A have demonstrated its anti-inflammatory effects in a carrageenan-induced peritonitis model, where it significantly reduced the levels of both TNF-α and IL-1β in the peritoneal fluid nih.gov. This suggests that this compound A can interfere with the production or release of these critical early-response cytokines, which are known to amplify the inflammatory response.

Similarly, research on this compound II suggests its anti-inflammatory activity may be linked to its capacity to decrease the production of TNF-α and IL-1β nih.gov. In contrast, a study focusing on this compound IV in a Complete Freund's Adjuvant (CFA)-induced paw inflammation model in mice found that it did not modulate the production of TNF-α nih.gov. These differing results indicate that the immunomodulatory effects on pro-inflammatory cytokines may be specific to the individual this compound analogue and the inflammatory model used.

This compound CompoundEffect on TNF-αEffect on IL-1βExperimental Model
This compound AReducedReducedCarrageenan-induced peritonitis nih.gov
This compound IIDecreased production (suggested)Decreased production (suggested)Not specified nih.gov
This compound IVNot modulatedNot specifiedCFA-induced paw inflammation nih.gov

Prostanoid Production Inhibition (e.g., PGE2)

Prostanoids, such as Prostaglandin E2 (PGE2), are lipid mediators that play a significant role in promoting inflammation and pain. The inhibition of their production is a key mechanism for many anti-inflammatory drugs. Preclinical studies have shown that this compound IV can effectively decrease the levels of PGE2 in the inflamed paw of mice in a CFA-induced inflammation model nih.gov. This finding suggests that the anti-inflammatory effects of this compound IV may be mediated, at least in part, through the inhibition of the prostanoid synthesis pathway nih.gov. The reduction of PGE2 is a crucial event in dampening the inflammatory response, as this mediator is involved in processes such as vasodilation, increased vascular permeability, and sensitization of nociceptors.

Influence on Inflammatory Cellular Events (e.g., Neutrophil Migration)

A hallmark of the acute inflammatory response is the recruitment of leukocytes, particularly neutrophils, to the site of injury or infection. This compound A has been shown to exert a significant influence on these cellular events. In a model of carrageenan-induced inflammation, this compound A was found to decrease the total number of leukocytes and specifically neutrophils in the peritoneal cavity nih.gov. Furthermore, it was observed that this compound A reduced the adhesion and rolling of leukocytes on endothelial cells, which are critical initial steps for their migration out of the blood vessels and into the tissues nih.gov. This modulation of neutrophil migration suggests that this compound A can attenuate the cellular phase of inflammation, thereby limiting potential tissue damage caused by an excessive influx of these immune cells nih.gov.

Cyclooxygenase-2 (COX-2) Expression Regulation

The enzyme Cyclooxygenase-2 (COX-2) is a key player in the inflammatory process, as it is responsible for the synthesis of pro-inflammatory prostanoids like PGE2 from arachidonic acid. The regulation of COX-2 expression is a critical control point in inflammation. Interestingly, a study on this compound IV in a CFA-induced paw inflammation model in mice reported that this compound did not modulate the mRNA expression of COX-2 nih.gov. This finding is noteworthy because this compound IV was shown to decrease PGE2 levels in the same model nih.gov. This suggests that the inhibitory effect of this compound IV on prostanoid production may occur downstream of COX-2 transcription, possibly through direct inhibition of the COX-2 enzyme activity or by affecting other enzymes involved in the prostaglandin synthesis pathway.

Antimicrobial and Antiparasitic Mechanisms

This compound and its derivatives have demonstrated a range of antimicrobial and antiparasitic activities. These compounds belong to the class of alkaloids known as alkamides and have been isolated from plants such as Aniba riparia researchgate.net. Synthetic analogs, like this compound E, have also been developed and shown to possess antibacterial and antifungal properties researchgate.net. The proposed mechanism for some riparins involves causing damage to the cell membrane of prokaryotic and, to a lesser extent, eukaryotic microbial cells, which can lead to apoptosis researchgate.net.

Antileishmanial Activity Mechanisms

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new effective treatments has led to the investigation of natural products, including riparins. Extracts from Aniba riparia, the plant from which riparins are derived, have shown strong anti-Leishmania activity nih.gov.

Effects on Parasite Growth and Viability (Leishmania amazonensis, Leishmania major)

Studies have specifically evaluated the effect of this compound A on the promastigote form of Leishmania amazonensis. In vitro experiments have demonstrated that this compound A exhibits leishmanicidal activity against L. amazonensis promastigotes in a time-dependent manner scielo.br. The inhibitory concentration 50 (IC50) values, which represent the concentration of the compound required to inhibit 50% of the parasite's growth, were found to decrease with longer incubation times. This indicates that the effect of this compound A on parasite viability increases with the duration of exposure. No specific studies detailing the effects of this compound on Leishmania major were identified in the provided context.

CompoundParasite SpeciesParasite StageIncubation Time (hours)IC50 (μg/mL)
This compound ALeishmania amazonensisPromastigote24307.0 ± 79.6 scielo.br
48193.7 ± 44.3 scielo.br
7281.8 ± 11.2 scielo.br

Antibiofilm Activity against Pathogenic Microorganisms

This compound, a class of alkaloids characterized by an amide group, has demonstrated notable efficacy in combating biofilms, which are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix. nih.govdntb.gov.uaresearchgate.net This biofilm formation is a significant factor in therapeutic failure, as it confers resistance to antimicrobial agents. nih.govdntb.gov.uaresearchgate.net

Dermatophyte Biofilm Inhibition (Trichophyton rubrum, Microsporum canis, Nannizzia gypsea)

This compound III has been identified as a promising agent against biofilms produced by dermatophytes, a group of fungi that cause infections of the skin, hair, and nails. nih.govdntb.gov.uanih.gov Studies have evaluated its efficacy against Trichophyton rubrum, Microsporum canis, and Nannizzia gypsea. nih.govdntb.gov.uanih.gov

In vitro, this compound III significantly inhibited both the formation and the viability of biofilms of all three species. researchgate.netnih.gov The compound demonstrated fungicidal action, inhibiting the growth of T. rubrum and M. canis at a concentration of 128 mg/L and N. gypsea at 256 mg/L. nih.govdntb.gov.uanih.gov The inhibitory effect on biofilm biomass was significant at its Minimum Inhibitory Concentration (MIC), with inhibition percentages ranging from 69% to 99% compared to controls. nih.gov Furthermore, in an ex vivo model using human nail fragments, this compound III visually inhibited fungal growth and significantly reduced biofilm viability. nih.govnih.gov

Minimum Inhibitory Concentration (MIC) of this compound III Against Dermatophytes
Dermatophyte SpeciesMIC (mg/L)
Trichophyton rubrum128
Microsporum canis128
Nannizzia gypsea256
Interference with Microbial Efflux Pumps (e.g., NorA)

Efflux pumps are proteins that expel antimicrobial agents from within microbial cells, conferring a significant mechanism of drug resistance. Certain this compound analogues have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.

Specifically, synthetic Riparins have been tested against Staphylococcus aureus strains that overexpress the NorA efflux pump, which is responsible for resistance to fluoroquinolones. researchgate.netconicet.gov.arnih.gov While Riparins A and B showed no significant intrinsic antibacterial activity, their addition at sub-inhibitory concentrations increased the antibacterial efficacy of antibiotics like norfloxacin and ciprofloxacin. researchgate.netconicet.gov.arnih.gov this compound-B, in particular, demonstrated the most potent modulatory effect, functioning as a NorA efflux pump inhibitor. researchgate.netnih.gov This suggests this compound-B could be used in combination therapy to combat multidrug-resistant S. aureus. researchgate.netnih.gov Further studies have indicated that this compound-B may also inhibit the AdeABC efflux system in Acinetobacter baumannii. nih.gov

Activity of this compound Analogues Against S. aureus NorA Efflux Pump
This compound AnalogueIntrinsic Antibacterial Activity (MIC)Efflux Pump Inhibition Activity
This compound ANot significantModulatory
This compound BNot significantBest modulatory effect (NorA inhibitor)
This compound C102 µg/mLModulatory
This compound D256 µg/mLModulatory
This compound E16 µg/mLGood anti-staphylococci agent
Inhibition of Sulfite Pump Proteins (e.g., Ssu1)

The secretion of sulfite is a key virulence factor for dermatophytes. This compound III has been shown to significantly inhibit this process. nih.govresearchgate.netnih.gov In studies on T. rubrum, this compound III was more potent in inhibiting sulfite secretion than the control drug, Ciclopirox. researchgate.netnih.gov Molecular docking studies with this compound II-type benzamides against the sulfite pump Ssu1 from T. rubrum, M. canis, and N. gypsea revealed that these compounds achieved higher binding energy values than Ciclopirox. oup.com This suggests that the antibiofilm potential of Riparins against dermatophytes may be mediated through the inhibition of the Ssu1 protein. oup.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Investigations into the antibacterial properties of Riparins have shown differential activity against Gram-positive and Gram-negative bacteria. This compound III exhibits greater antibacterial activity against Gram-positive bacteria compared to Gram-negative strains. nih.gov For instance, S. aureus has been found to be more sensitive to this compound III than Escherichia coli. researchgate.netnih.gov this compound III has also demonstrated antimicrobial activity against multidrug-resistant S. aureus and Acinetobacter baumannii, where it was observed to cause ultrastructural changes in the bacterial cells. researchgate.net

Similarly, this compound E displayed a bactericidal effect against the Gram-positive species S. aureus and S. epidermidis, as well as the Gram-negative species E. coli and Salmonella enterica Typhimurium. researchgate.net However, it was inactive against Pseudomonas aeruginosa. researchgate.net Flow cytometry analysis indicated that this compound E may cause damage to the plasma membrane of both bacterial and yeast cells. researchgate.net

Neuropharmacological Mechanisms

Riparins have demonstrated significant antidepressant and anxiolytic-like effects in various preclinical models, with research pointing to several underlying neuropharmacological mechanisms. nih.govresearchgate.netnih.govscispace.com

The antidepressant-like actions of Riparins I, II, and III appear to involve interactions with monoaminergic systems, including serotonergic, noradrenergic (α1 and α2), and dopaminergic (D2) receptors. researchgate.net In a corticosterone-induced depression model, this compound II reversed depressive-like behaviors and restored brain-derived neurotrophic factor (BDNF) levels in the hippocampus. nih.gov This effect is linked to the amelioration of oxidative stress, as this compound II reversed increases in lipid peroxidation and nitrite levels while restoring glutathione levels. nih.gov Similarly, this compound I and this compound III have been shown to increase BDNF levels in the hippocampus. researchgate.netnih.gov

Further mechanistic studies suggest that the antidepressant effects of this compound I and II are related to the suppression of neuroinflammation. researchgate.net In a chronic unpredictable mild stress model, these compounds reversed depressive-like behaviors and cognitive impairment while modulating glial cell activity. researchgate.net They decreased the expression of the microglial marker Iba-1 and increased the astrocyte marker GFAP, while also reducing levels of pro-inflammatory cytokines TNF-α and IL-1β in the hippocampus. researchgate.net

The anxiolytic-like properties of this compound III have been demonstrated in behavioral tests such as the elevated plus-maze, where it increased exploration of the open arms without causing sedative effects. scispace.comnih.gov Metabolic profiling of animals treated with this compound III identified cortisol, creatinine, allantoin, and tryptophan as potential biomarkers, with a reduction in cortisol indicating a decrease in physiological stress. nih.gov

Summary of Neuropharmacological Mechanisms of Riparins
This compound AnalogueObserved EffectProposed Mechanism of Action
This compound I & IIAntidepressant-likeSuppression of neuroinflammation (modulation of microglia and astrocytes), reduction of pro-inflammatory cytokines (TNF-α, IL-1β). researchgate.net
This compound I, II, IIIAntidepressant-likeIncreased BDNF levels in the hippocampus, interaction with serotonergic, noradrenergic, and dopaminergic systems. nih.govresearchgate.netnih.gov
This compound IIAntidepressant-likeReduction of oxidative stress (decreased lipid peroxidation and nitrites, increased glutathione). nih.gov
This compound IIIAnxiolytic-likeModulation of serotonergic neurons, reduction of stress-related biomarkers (e.g., cortisol). nih.gov
This compound AAntidepressantExhibits significant antidepressant activity with minimal anxiolytic or sedative effects. nih.govresearchgate.net

Antidepressant-Like Effects and Neurochemical Correlates

The antidepressant-like properties of riparins have been a significant focus of preclinical research, with studies consistently demonstrating their efficacy in various animal models of depression. The underlying mechanisms for these effects are multifaceted, primarily involving the modulation of monoaminergic systems, interaction with key neuroreceptors and transporters, and the regulation of neurotrophic factors.

Research indicates that riparins exert their antidepressant-like effects by influencing the levels of key monoamine neurotransmitters in the brain. lehigh.eduwikipedia.org Monoamines, including serotonin, dopamine, and noradrenaline, play a crucial role in the regulation of mood and emotion. lehigh.edutmc.edunih.gov

Studies on a synthetic alkamide, This compound IV , have shown that it increases the brain levels of monoamines and their metabolites. nih.gov Notably, the effects are dose-dependent. At a higher dose, this compound IV was found to increase serotonin concentrations across all studied brain areas. nih.gov Conversely, at a lower dose, it predominantly increased the levels of dopamine and noradrenaline. nih.gov

Similarly, the antidepressant-like activity of This compound I has been demonstrated to be dependent on its interaction with the noradrenergic, dopaminergic, and serotonergic systems. nih.gov Likewise, the effects of This compound III are linked to its engagement with the serotonergic, noradrenergic (α₁- and α₂- receptors), and dopaminergic (dopamine D₂ receptors) systems. nih.gov

Table 1: Effects of Riparins on Monoaminergic Neurotransmission
This compound CompoundEffect on SerotoninEffect on DopamineEffect on NoradrenalineReference
This compound IModulatesModulatesModulates nih.gov
This compound IIIModulatesModulatesModulates nih.gov
This compound IV (low dose)-IncreasesIncreases nih.gov
This compound IV (high dose)Increases-- nih.gov

The antidepressant effects of riparins are further elucidated by their interactions with various neurotransmitter receptors and transporters. nih.govnih.govresearchgate.netmdpi.com

The antidepressant action of This compound IV has been shown to be dependent on the activation of multiple targets, including D1 and D2 dopamine receptors, 5-HT2A/2C and 5-HT3 receptors, and α2 adrenergic receptors. nih.gov Molecular docking studies have also indicated a favorable binding affinity of this compound IV to monoamine oxidase B (MAO-B), the serotonin transporter (SERT), and the dopamine transporter (DAT). nih.gov MAO-B is an enzyme involved in the breakdown of dopamine. researchgate.net SERT and DAT are proteins that reabsorb serotonin and dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating their signal. nih.govnews-medical.net

Similarly, the anti-immobility effects of This compound I in the forced swimming test were blocked by pretreatment with antagonists for α₁-adrenoceptors, α₂-adrenoceptors, dopamine D1 and D2 receptors, and serotonin 5-HT2A/2C receptors, indicating the involvement of these receptors in its mechanism of action. nih.gov For This compound III , its antidepressant-like effect is prevented by pretreatment with antagonists for dopamine D2 receptors, α₁- and α₂-adrenoceptors, and is dependent on the serotonergic system. nih.gov

Table 2: Receptor and Transporter Interactions of Riparins
This compound CompoundReceptor/Transporter TargetNature of InteractionReference
This compound IVD1 Dopamine ReceptorActivation nih.gov
D2 Dopamine ReceptorActivation nih.gov
5-HT2A/2C ReceptorsActivation nih.gov
5-HT3 ReceptorActivation nih.gov
α2 Adrenergic ReceptorActivation nih.gov
MAO-BBinding Affinity nih.gov
SERT, DATBinding Affinity nih.gov
This compound Iα₁/α₂ AdrenoceptorsInteraction nih.gov
D1/D2 Dopamine ReceptorsInteraction nih.gov
5-HT2A/2C ReceptorsInteraction nih.gov
Serotonergic SystemInteraction nih.gov
This compound IIID2 Dopamine ReceptorInteraction nih.gov
α₁/α₂ AdrenoceptorsInteraction nih.gov
Serotonergic SystemInteraction nih.gov

A growing body of evidence suggests that neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF), are key mediators of antidepressant action. nih.govfrontiersin.orgnih.govmdpi.com BDNF is a protein that plays a critical role in neuronal survival, growth, and synaptic plasticity. nih.gov

Studies have shown that various this compound compounds can modulate BDNF levels. This compound A has been observed to significantly upregulate BDNF mRNA levels in the hippocampus. doaj.orgresearchgate.net Similarly, treatment with This compound II has been shown to reverse the impairment in BDNF levels in a corticosterone-induced depression model in mice. nih.gov Subchronic administration of This compound III also led to increased BDNF protein levels in the mouse hippocampus. researchgate.net Furthermore, This compound I administration has been found to regulate BDNF levels in brain areas related to depression. nih.gov

Anxiolytic-Like Effects and Associated Pathways

Several this compound compounds have demonstrated anxiolytic-like effects in preclinical models. The mechanisms underlying these effects appear to involve interactions with key neurotransmitter systems involved in anxiety, such as the GABAergic and serotonergic systems.

This compound A , a synthetic compound, has shown anxiolytic properties. nih.govnih.govresearchgate.net Computational studies suggest that this compound A interacts with the GABAA receptor, primarily at the α2 and β1 subunits. nih.gov The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and is a key target for anxiolytic drugs. acnp.org

This compound III has also exhibited anxiolytic-like activity. researchgate.netresearchgate.net Its mechanism is thought to involve the activation of 5-HT2A receptors, as the anxiolytic-like effect was associated with a reduction in cortisol, a biomarker of physiological stress. researchgate.net The serotonergic system plays a complex role in anxiety, and modulation of specific serotonin receptors can produce anxiolytic effects. acnp.org

Myorelaxant and Anticonvulsant Mechanistic Insights

Preliminary evidence suggests that some riparins may possess myorelaxant and anticonvulsant properties. While the precise mechanisms are still under investigation, they are likely related to the modulation of inhibitory and excitatory neurotransmission.

This compound III has been noted for a possible sedative-hypnotic and anticonvulsant effect. researchgate.net The mechanisms of anticonvulsant drugs often involve either enhancing the action of the inhibitory neurotransmitter GABA or inhibiting the action of the excitatory neurotransmitter glutamate. wikipedia.orgnih.govepilepsysociety.org.ukmedscape.comnih.gov Given the interaction of other riparins with the GABAA receptor, it is plausible that a similar mechanism could contribute to the potential anticonvulsant effects of this compound III. nih.gov

Mechanisms of Cognitive Impairment Reversal

Recent research has highlighted the potential of riparins to reverse cognitive impairments, particularly those associated with models of depression. ucsf.edunih.govscitechdaily.commdpi.comqr8health.com The mechanisms underlying this cognitive enhancement appear to be linked to their antioxidant and neuroprotective properties.

In a corticosterone-induced model of depression, which is also associated with cognitive deficits, administration of This compound I was found to reverse the cognitive impairment. nih.gov This effect was accompanied by the regulation of oxidative stress parameters and an increase in BDNF levels in depression-related brain areas. nih.gov Oxidative stress is known to contribute to neuronal damage and cognitive decline, while BDNF is crucial for learning and memory. nih.gov

Antinociceptive Mechanisms

The pain-relieving effects of this compound, specifically this compound II, have been linked to its interaction with several key pathways involved in nociception. Investigations have revealed a multi-target mechanism of action, contributing to its potential as an analgesic agent.

Studies have demonstrated that the antinociceptive effect of this compound II involves the modulation of Transient Receptor Potential (TRP) channels. These channels are crucial in the perception of various sensory stimuli, including pain and temperature. Research using specific agonists for these channels has shown that TRPV1, TRPA1, and TRPM8 play a role in the pain-reducing effects of this compound II. nih.gov The nociception induced by agonists such as capsaicin (for TRPV1), cinnamaldehyde (for TRPA1), and menthol (for TRPM8) was counteracted by this compound II, indicating an interaction with these channels as part of its analgesic mechanism. nih.gov

Acid-Sensing Ion Channels (ASICs) are another class of receptors implicated in pain signaling, particularly in response to acidic conditions often found in inflamed tissues. Preclinical models have shown that ASICs are involved in the antinociceptive activity of this compound II. nih.gov The administration of this compound II was found to reduce nociceptive responses in tests involving the activation of these channels, suggesting that its mechanism of action includes the modulation of ASICs. nih.gov

Bradykinin is a potent inflammatory mediator that contributes to pain by sensitizing nociceptors. The antinociceptive properties of this compound II have been linked to the bradykinin signaling pathway. nih.gov In experimental models, this compound II was effective in reducing pain induced by bradykinin, indicating that it interferes with this specific inflammatory and pain-producing cascade. nih.gov

Intracellular signaling pathways, particularly those involving protein kinases, are critical in modulating neuronal sensitivity and pain perception. Research has identified the involvement of Protein Kinase A (PKA) in the antinociceptive effects of this compound II. nih.gov This suggests that this compound II's mechanism extends to the modulation of intracellular cascades that regulate the excitability of nociceptive neurons. nih.gov

Table 1: Summary of Mechanistic Investigations into this compound II's Antinociceptive Effects

Mechanism Agonist/Model Used Finding Reference
TRPV1 Involvement Capsaicin (2.2 μg/paw) This compound II's antinociceptive effect involves the TRPV1 channel. nih.gov
TRPA1 Involvement Cinnamaldehyde (10 nmol/paw) This compound II's antinociceptive effect involves the TRPA1 channel. nih.gov
TRPM8 Involvement Menthol (1.2 μmol/paw) This compound II's antinociceptive effect involves the TRPM8 channel. nih.gov
ASICs Involvement Acetic Acid (2%, pH 1.98) This compound II's antinociceptive effect involves Acid-Sensing Ion Channels. nih.gov
Bradykinin Pathway Bradykinin (10 μg/paw) This compound II's antinociceptive effect involves the bradykinin pathway. nih.gov
PKA Cascade Not specified The Protein Kinase A (PKA) cascade is involved in this compound II's effect. nih.gov

Antiproliferative and Antitumor Mechanisms

Following a comprehensive search of scientific literature, no studies were identified that specifically investigated the antiproliferative or antitumor mechanisms of this compound (including its analogues this compound I, II, III, IV, etc.) on colon carcinoma HCT-116 cells. While research exists on the cytotoxic activities of synthetic this compound derivatives against other human cancer cell lines such as promyelocytic leukemia (HL-60), lung carcinoma (NCIH-292), and laryngeal carcinoma (HEP-2), data pertaining to HCT-116 cells is not available in the reviewed sources. Therefore, this subsection cannot be completed based on current scientific evidence.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
This compound II
Capsaicin
Cinnamaldehyde
Menthol

Mechanisms of Cell Growth Inhibition

The antiproliferative properties of riparins have been demonstrated across various cancer cell lines, with investigations pointing towards the induction of cell cycle arrest and apoptosis as primary mechanisms of action. Detailed studies, particularly with this compound III, have begun to elucidate the molecular pathways through which these compounds exert their cytotoxic effects.

Research has shown that synthetic derivatives of this compound, specifically this compound C, D, E, and F, exhibit significant cell growth inhibition rates exceeding 70% nih.gov. The cytotoxic effects of these compounds were confirmed by assays measuring the release of lactate dehydrogenase (LDH), with levels greater than 80%, indicating substantial cell membrane damage nih.gov.

A study focusing on this compound III provided specific insights into its antiproliferative and pro-apoptotic effects on human promyelocytic leukemia (HL-60) cells. The compound was found to inhibit the proliferation of these cells in a manner dependent on both dose and time, with a half-maximal inhibitory concentration (IC50) of 1.3 µM after 72 hours of treatment nih.gov.

Cell Cycle Arrest

Analysis of the cell cycle distribution in HL-60 cells treated with this compound III revealed a significant arrest in the G1 phase nih.gov. Following a 24-hour treatment with 1.3 µM of this compound III, the population of cells in the G1 phase increased from a baseline of 43% to 61%. This accumulation in G1 was accompanied by a corresponding decrease in the percentage of cells in the S and G2 phases, suggesting that this compound III effectively halts cell cycle progression at the G1 checkpoint nih.gov. Longer exposure to the compound led to the emergence of a sub-G1 peak, indicative of apoptotic cells, which grew to encompass 59% of the cell population after 72 hours nih.gov. This suggests that the initial G1 arrest is a precursor to the induction of apoptosis.

Induction of Apoptosis

The induction of apoptosis is a key mechanism behind the cell growth inhibitory effects of this compound III. Morphological examination of HL-60 cells treated with the compound showed classic signs of apoptosis core.ac.uk. The process was further confirmed to be dependent on caspases, which are crucial executioners of the apoptotic pathway nih.gov.

Investigations into the specific molecular players involved revealed that this compound III activates the intrinsic pathway of apoptosis. This is evidenced by its effects on the Bcl-2 family of proteins, which are central regulators of this pathway core.ac.uk. Treatment with this compound III led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that favors the permeabilization of the mitochondrial membrane and the subsequent activation of the caspase cascade core.ac.uk.

Further evidence supporting the activation of the caspase cascade includes the demonstrated increase in the activity of caspase-3, an essential executioner caspase, in HL-60 cells following treatment with this compound III nih.gov. The activation of caspase-8 and caspase-9 was also observed, indicating a comprehensive engagement of the apoptotic machinery core.ac.uk. Caspase-9 is a key initiator caspase in the intrinsic pathway, while caspase-8 is the primary initiator of the extrinsic pathway, suggesting a potential crosstalk between the two core.ac.uknih.gov.

Table 1: Cytotoxicity of this compound III against Human Promyelocytic Leukemia (HL-60) Cells

CompoundCell LineIncubation Time (hours)IC50 (µM)
This compound IIIHL-60721.3

Table 2: Effect of this compound III on Cell Cycle Distribution in HL-60 Cells

TreatmentG1 Phase (%)S Phase (%)G2 Phase (%)Sub-G1 (Apoptosis) (%)
Control (24h)43---
This compound III (1.3 µM, 24h)61Decreased by 11Decreased by 7Not prominent
This compound III (1.3 µM, 72h)---59

Advanced Research Methodologies and Computational Approaches

In Vitro Bioactivity Assessment Methodologies

In vitro studies form the cornerstone of bioactivity screening for Riparin, allowing for controlled investigation of its effects at the cellular and molecular levels.

The cytotoxic potential of this compound and its synthetic derivatives has been evaluated using standard cell viability and proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, has been employed to assess the effects of these compounds on various cell lines. For instance, this compound I demonstrated low cytotoxicity in Vero cells researchgate.net. A study on synthetic this compound-derived compounds utilized MTT colorimetric assays to screen their antitumor potential against selected tumor cell lines nih.gov.

The lactate dehydrogenase (LDH) assay is another critical tool, quantifying cytotoxicity by measuring the release of the cytoplasmic enzyme LDH from cells with compromised membrane integrity takarabio.comnih.gov. Research on synthetic riparins C, D, E, and F revealed that these compounds induced a release of cytoplasmic LDH greater than 80%, indicating significant cytotoxic activity against tumor cells nih.govresearchgate.net.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound Assay Cell Line(s) Key Finding
This compound I MTT Vero Cells Low cytotoxicity observed researchgate.net.
Riparins C, D, E, F MTT Tumor Cell Lines Exhibited cell growth inhibition rates greater than 70% nih.gov.

Investigations into this compound's influence on specific enzymes and biochemical pathways have provided crucial mechanistic details. In the context of its antifungal activity, studies have focused on its effect on virulence factors. This compound III was found to significantly inhibit the secretion of sulfite by the dermatophyte Trichophyton rubrum, suggesting a mechanism that targets a relevant virulence factor mdpi.comnih.gov. Furthermore, computational molecular docking studies suggest that this compound II-type benzamides may act by inhibiting the sulphite pump Ssu1 protein in dermatophytes nih.gov.

In preclinical models of inflammation, the activity of this compound IV was explored. It was found to decrease the levels of prostaglandin E2 (PGE2) in inflamed paws of mice, while not modulating the production of cytokines like TNF-α and IL-10, or the expression of COX-2 mRNA nih.gov. This indicates a specific inhibitory effect on the prostanoid production pathway.

The capacity of this compound and its analogues to interfere with microbial biofilms is a significant area of research. Biofilm formation is a critical factor in the persistence of infections, conferring resistance to antimicrobial drugs nih.govmdpi.com. The antibiofilm activity of Riparins is commonly assessed by quantifying the biofilm biomass, often using crystal violet staining, and by evaluating the viability of cells within the biofilm through colony-forming unit (CFU) counts mdpi.comresearchgate.net.

Studies have demonstrated that this compound II and its derivatives, NOR2 and DINOR2, effectively reduce biofilm production and viability of dermatophytes like Trichophyton rubrum, Microsporum canis, and Nannizzia gypsea in vitro nih.gov. Similarly, this compound III has been shown to significantly inhibit biofilm formation by these same fungal species at its Minimum Inhibitory Concentration (MIC) mdpi.com.

Table 2: In Vitro Antibiofilm Activity of this compound Compounds Against Dermatophytes

Compound Organism Assay Method Result
This compound II (RIP2) T. rubrum, M. canis, N. gypsea Biofilm Production & Viability Reduced biofilm at MIC (P < 0.05) nih.gov.

Ex Vivo Experimental Models

Ex vivo models serve as an intermediate step between in vitro assays and in vivo studies, offering a more physiologically relevant environment while maintaining experimental control.

To investigate the antifungal and antibiofilm potential of this compound in a context that mimics a natural infection site, researchers have utilized human nail fragments. This ex vivo model is particularly relevant for studying dermatophytes, which commonly infect keratinized tissues mdpi.com. In these experiments, sterilized nail fragments are inoculated with fungal strains and then treated with the test compounds. The effectiveness is evaluated by visualizing fungal growth under a microscope and by quantifying the viability of the biofilm through CFU counts nih.govresearchgate.net.

Research has confirmed the efficacy of this compound compounds in this model. This compound II-type benzamides demonstrated a reduction in biofilm viability on human nail fragments nih.gov. This compound III also significantly reduced the ex vivo biofilm viability of M. canis and N. gypsea at its MIC and that of T. rubrum at twice its MIC nih.gov. These results provide strong evidence for the potential of riparins as topical agents for dermatophytosis researchgate.net.

Preclinical In Vivo Model Systems for Mechanistic Elucidation

Preclinical in vivo models are indispensable for understanding the physiological effects and potential therapeutic applications of a compound within a whole, living organism. Various murine models have been employed to elucidate the mechanisms underlying the pharmacological activities of this compound derivatives.

For instance, the antinociceptive and anti-inflammatory effects of Riparins I, II, III, and IV were assessed using the formalin test and the complete Freund's adjuvant (CFA)-induced paw inflammation model in mice nih.gov. In these studies, this compound IV emerged as the most potent compound, producing dose-related antinociceptive and antiedematogenic effects. Mechanistic investigation within this model revealed that this compound IV's action is likely mediated through the inhibition of prostanoid production, as evidenced by reduced PGE2 levels, rather than through a centrally-mediated action or modulation of key inflammatory cytokines nih.gov.

Furthermore, the antidepressant activity of this compound A has been demonstrated in rats subjected to the forced swimming test, a classical behavioral model for assessing antidepressant efficacy researchgate.net. These in vivo studies are crucial for validating the therapeutic potential suggested by in vitro and ex vivo data and for providing a deeper understanding of the compound's systemic effects and mechanisms of action.

Models of Inflammatory Responses

The anti-inflammatory properties of this compound compounds have been investigated using various in vivo models that mimic different aspects of the inflammatory cascade. These models are crucial for screening and characterizing the pharmacological activity of new compounds.

This compound II has demonstrated anti-inflammatory activity in several chemical-induced acute inflammation models. nih.gov In studies using rats, this compound II administered orally at doses of 25 or 50 mg/kg showed a reduction in paw edema induced by carrageenan and dextran. nih.gov It also diminished edema induced by histamine but not by serotonin. nih.gov Furthermore, in a carrageenan-induced peritonitis model, this compound II treatment led to decreased leukocyte migration and reduced levels of myeloperoxidase (MPO) activity, as well as lower amounts of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in the peritoneal fluid. nih.gov

This compound B, a synthetic analogue, has also been evaluated for its anti-inflammatory effects. At a dose of 10 mg/kg, this compound B was effective in reducing paw edema induced by a range of inflammatory mediators, including carrageenan, dextran, histamine, serotonin, bradykinin, and Prostaglandin E2 (PGE2). nih.gov This compound also reduced cell migration in the peritonitis model and led to a significant decrease in the levels of TNF-α and IL-1β at the inflammation site. researchgate.net

This compound IV has been studied in the Complete Freund's Adjuvant (CFA)-induced paw inflammation model, which is used to screen for drugs with potential against chronic inflammation. nih.govresearchgate.net A single intraperitoneal administration of this compound IV (6.25 and 25 mg/kg) significantly reduced inflammatory hyperalgesia and paw edema. nih.gov Interestingly, the anti-inflammatory effect of this compound IV appears to be independent of cytokine modulation, as it did not alter the production of TNF-α and IL-10. nih.gov Instead, its mechanism may involve the inhibition of prostanoid production, evidenced by its ability to decrease PGE2 levels in the inflamed paw without affecting COX-2 mRNA expression. nih.gov

Nociception and Pain Models

The antinociceptive effects of this compound have been assessed using established animal models that distinguish between different types of pain, such as nociceptive and inflammatory pain.

The formalin test is a widely used model that produces a biphasic pain response. nih.gov The early phase (0-5 minutes) is considered a result of direct chemical stimulation of nociceptors, while the late phase (20-30 minutes) is driven by inflammatory processes. nih.gov Several this compound compounds have shown efficacy in this model. Riparins I, II, III, and IV produced dose-related antinociceptive effects, particularly reversing the late phase of the formalin test. nih.gov this compound IV was found to be the most potent among them. nih.gov Similarly, this compound B (10 mg/kg) and this compound II (25 and 50 mg/kg) significantly decreased nociception in the second phase of the formalin test. nih.govnih.gov This suggests a mechanism related to inhibiting inflammatory mediators. nih.govnih.gov

In the acetic acid-induced writhing test, another model of inflammatory pain, this compound B demonstrated a significant reduction in nociceptive behavior. nih.gov

The tail-flick test is a model used to assess centrally mediated analgesia, where the latency to withdraw the tail from a thermal stimulus is measured. wikipedia.org this compound IV did not produce an antinociceptive effect in the tail-flick test, suggesting its action is likely mediated peripherally rather than centrally. nih.govresearchgate.net This aligns with findings that its antinociceptive activity is associated with its anti-inflammatory properties. researchgate.net

In the CFA-induced inflammatory pain model, this compound IV was shown to significantly reduce inflammatory hyperalgesia, which is a heightened sensitivity to pain at the site of inflammation. nih.gov The mechanism for this effect is linked to a decrease in local PGE2 levels. nih.gov

Neuropsychiatric Models (e.g., Corticosterone-Induced Depression)

The corticosterone (CORT)-induced depression model in mice is a well-established paradigm for studying the neurobiology of depression and screening potential antidepressant drugs. ijpsjournal.comresearchgate.net Chronic administration of CORT mimics the hyperactive hypothalamic-pituitary-adrenal (HPA) axis often observed in depressed patients, leading to depressive-like behaviors. nih.govnih.gov

This compound I has been evaluated in this model, where female mice were administered CORT for 21 days, with this compound I treatment occurring during the last 7 days. nih.gov The results showed that this compound I reversed the depressive-like behaviors induced by CORT. nih.gov This was accompanied by the regulation of oxidative stress parameters and Brain-Derived Neurotrophic Factor (BDNF) levels in brain regions associated with depression. nih.gov In behavioral tests such as the forced swim test (FST) and tail suspension test (TST), CORT administration increased immobility time, an indicator of depressive-like behavior. semanticscholar.orgnih.gov Treatment with this compound I significantly reduced this immobility time. semanticscholar.org Furthermore, this compound I treatment reversed the anhedonic-like behavior (reduced preference for sucrose) caused by CORT. karger.com

This compound II has also shown antidepressant-like effects in the CORT-induced depression model. nih.gov Treatment with this compound II for the final 7 days of a 21-day CORT administration protocol reversed the depressive-like behaviors observed in the FST and TST, and also corrected anhedonia in the sucrose preference test. nih.gov Mechanistically, this compound II treatment reversed the CORT-induced decrease in BDNF levels in the hippocampus and mitigated oxidative stress in the brain by normalizing levels of pro-oxidant and anti-oxidant markers. nih.gov

This compound IV has demonstrated similar efficacy. It reversed depression-related behaviors induced by chronic corticosterone exposure and restored the associated impairment in brain BDNF levels. researchgate.netsci-hub.se The antidepressant-like effect of this compound IV is suggested to be linked to its ability to mitigate inflammatory damage and oxidative stress. sci-hub.se It was shown to re-establish the balance of Th1/Th2 cytokines in the prefrontal cortex, hippocampus, and striatum, which was disrupted by CORT administration. sci-hub.se

Spectroscopic and Chromatographic Techniques in Structural Research

The structural elucidation and analysis of this compound compounds rely on a combination of spectroscopic and chromatographic techniques. These methods are essential for confirming the molecular structure, identifying functional groups, and ensuring the purity of both natural and synthetic Riparins.

A comparative study on Riparins I, II, and III utilized density functional theory (DFT) calculations to provide molecular insight into their most stable structures. bohrium.com The theoretical calculations were then compared with experimental data obtained from various spectroscopic methods. The calculated Fourier-Transform Infrared (FT-IR), Raman, and UV-Vis absorption spectra showed good agreement with the experimental results. bohrium.com

In the analysis of this compound I, the experimental wavenumbers for the N–H and C=O groups were observed to be red-shifted compared to the computed values, which suggests their involvement in intermolecular hydrogen bonding for crystal packing. bohrium.com For this compound II, an intramolecular hydrogen bond is established between the C=O and O–H groups. bohrium.com In this compound III, both O–H groups are involved in intramolecular hydrogen bonding with the C=O and N–H groups, leading to alterations in their characteristic wavenumbers. bohrium.com These structural features were supported by quantum theory of atoms in molecule, reduced density gradient plot, and electrostatic potential surface analysis. bohrium.com

Chromatographic techniques are fundamental for the separation and purification of this compound compounds from their natural sources or synthetic reaction mixtures. While specific details on the chromatographic separation of this compound are not extensively detailed in the provided context, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are standard methods used for the analysis and purification of such alkaloids. These hyphenated techniques (e.g., LC-MS, GC-MS) are powerful tools for separating complex mixtures and providing structural information based on mass-to-charge ratios and fragmentation patterns.

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling have become indispensable tools in drug discovery, allowing for the prediction of molecular properties and interactions before synthesis and biological testing. These approaches have been applied to this compound compounds to evaluate their potential as drug candidates.

Molecular Docking for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target.

A molecular docking study was performed on Riparins I, II, and III with two protein targets identified by their Protein Data Bank (PDB) IDs: 1QR2 and 2QR2. bohrium.complu.mx The results revealed that this compound III exhibited the highest binding affinity with the target 1QR2, with a binding score of -8.6 kcal/mol. bohrium.complu.mx This strong binding affinity suggests that this compound III could be a potent inhibitor of this particular protein target. bohrium.complu.mx

Another in silico study investigated the docking of Riparins I-IV into the binding cavity of the NorA efflux pump of Staphylococcus aureus. researchgate.net This type of study is crucial for understanding mechanisms of bacterial resistance and designing potential efflux pump inhibitors. The visualization of the docking poses highlighted key ligand-protein interactions, including hydrophobic interactions, hydrogen bonds, and π-stacking with specific amino acid residues in the binding cavity. researchgate.net Such analyses help to elucidate the structural basis for the inhibitory activity of these compounds.

Predictive Modeling of Pharmacokinetic Parameters (e.g., ADME Profile, Blood-Brain Barrier Penetration)

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which is critical for assessing their potential viability. nih.govnih.gov

The pharmacokinetic parameters of this compound B were evaluated using various online software tools, including Pre-ADMET and SwissADME. biorxiv.orgresearchgate.net The analysis predicted that this compound B possesses drug-like characteristics and appropriate pharmacokinetic properties. biorxiv.orgresearchgate.net The SwissADME software was used to generate an oral bioavailability radar, which indicated that the physicochemical properties of this compound B—such as lipophilicity, size, polarity, and solubility—fall within the appropriate range for a drug with good oral bioavailability. researchgate.net

A key aspect of CNS drug development is the ability of a molecule to cross the blood-brain barrier (BBB). Predictive modeling for Riparins I, II, and III was conducted as part of an ADMET analysis. bohrium.complu.mx The results predicted that Riparins I and II are capable of penetrating the blood-brain barrier, while this compound III is predicted to be well-absorbed in the gastrointestinal tract. bohrium.complu.mx Similarly, the in silico analysis of this compound B predicted that it could penetrate the BBB, making it a potential candidate for targeting the central nervous system. biorxiv.orgresearchgate.net

Theoretical Studies on Molecular Bioactivity and Druglikeness Criteria

In silico computational prediction serves as a critical, cost-effective tool in the early stages of drug discovery to evaluate the potential of chemical compounds. Theoretical studies on this compound and its analogues have focused on predicting their physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and adherence to established "druglikeness" criteria, which help forecast a compound's potential as an orally administered drug.

One such study focused on this compound B, utilizing online software such as SwissADME, Molinspiration, and Pre-ADMET to analyze its molecular profile. nih.gov The analyses revealed that this compound B aligns well with the characteristics of druglikeness. nih.gov It possesses pharmacokinetic properties suitable for a potential drug candidate, including predictions of good bioavailability, excellent liposolubility, and the ability to penetrate the blood-brain barrier, making it a candidate for therapies targeting the Central Nervous System (CNS). nih.govnih.gov

Comparative theoretical studies on this compound I, II, and III have also been conducted using density functional theory calculations. nih.gov ADMET analysis within this research predicted that Riparins I and II are capable of penetrating the blood-brain barrier, while this compound III is likely well-absorbed in the gastrointestinal tract. nih.govnih.gov Furthermore, frontier molecular orbital energy gap calculations suggested that this compound I is the most kinetically stable of the three, whereas this compound III is the most reactive. nih.govnih.gov

The evaluation against druglikeness rules, such as Lipinski's Rule of Five, is a standard approach in these theoretical studies. These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that comply with these rules are considered more likely to be developed into orally active drugs. Computational analyses confirm that Riparins generally exhibit a favorable profile according to these criteria. nih.govnih.gov

Table 1: Predicted Druglikeness and ADME Properties of this compound Analogs

CompoundPredicted PropertyFindingSource
This compound B DruglikenessFits the characteristics of druglikeness. nih.gov
Blood-Brain Barrier (BBB) PenetrationPredicted to penetrate the BBB. nih.govnih.gov
BioavailabilityPredicted to have a relevant bioavailability profile. nih.gov
This compound I Blood-Brain Barrier (BBB) PenetrationPredicted to penetrate the BBB. nih.gov
Kinetic StabilityPredicted to be the most kinetically stable (among I-III). nih.govnih.gov
This compound II Blood-Brain Barrier (BBB) PenetrationPredicted to penetrate the BBB. nih.gov
This compound III Gastrointestinal (GI) AbsorptionPredicted to be absorbed in the GI tract. nih.govnih.gov
ReactivityPredicted to be the most reactive (among I-III). nih.gov

Three-Dimensional Protein Structure Modeling for Target Insights (e.g., Ssu1 protein)

Three-dimensional (3D) protein structure modeling is a powerful computational technique used to visualize and understand the interaction between a ligand, such as this compound, and its biological target at a molecular level. This approach, which includes methods like homology modeling and molecular docking, is instrumental in drug discovery for predicting binding affinity, identifying key interacting residues, and elucidating mechanisms of action.

Homology modeling, or comparative modeling, constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). youtube.com This is crucial when an experimental structure of the target protein is unavailable. Once a 3D model of the target protein is obtained, molecular docking can be performed. Docking simulations predict the preferred orientation of a ligand when bound to a protein to form a stable complex. nih.gov These simulations yield valuable information, such as binding affinity scores, which estimate the strength of the interaction.

While the prompt mentions the Ssu1 protein as an example, a review of the available scientific literature does not indicate specific studies modeling the interaction between this compound and the Ssu1 protein. However, the methodology has been extensively applied to understand this compound's interaction with other protein targets.

For instance, molecular docking studies have been performed on Riparins I, II, and III with Quinone reductase 2 (PDB ID: 1QR2). nih.govnih.gov The results of these simulations indicated that this compound III has the highest binding affinity of the three compounds, with a binding energy of -8.6 kcal/mol, suggesting it could be a potent inhibitor of this enzyme. nih.govnih.gov In another study, the interactions of Riparins I-IV with the NorA efflux pump of Staphylococcus aureus were visualized using 3D docking. This type of analysis helps to highlight the specific amino acid residues within the protein's binding cavity that are involved in the interaction, providing insights for the rational design of more potent inhibitors.

These examples demonstrate the utility of 3D modeling in generating hypotheses about the molecular targets of this compound and guiding further experimental validation.

Table 2: Examples of Molecular Docking Studies with this compound Analogs

Compound(s)Protein TargetKey FindingSource
This compound I, II, III Quinone reductase 2 (PDB: 1QR2)This compound III showed the highest binding affinity (-8.6 kcal/mol). nih.govnih.gov
This compound I, II, III, IV NorA efflux pump (S. aureus)3D visualization identified key ligand-protein interactions.

Future Perspectives and Research Trajectories for Riparin Based Compounds

Identification of Novel Biological Targets for Therapeutic Intervention

Identifying the specific molecular targets with which riparins interact is crucial for understanding their therapeutic effects and for the rational design of more potent and selective analogs. While some studies have suggested potential interactions, a comprehensive mapping of riparin-target interactions is still needed. For instance, this compound B has been suggested to have potential in inhibiting Acetylcholinesterase (AChE), indicating a possible role in Alzheimer's disease treatment. biorxiv.org this compound III's antidepressant effects appear related to the modulation of alpha 1 and 2 noradrenergic systems, the serotonergic system, and the D2 dopaminergic system. utupub.fi It also demonstrated activity in inducing neurogenesis by reverting a reduction of BDNF levels. utupub.fi Further research utilizing techniques such as target deconvolution, affinity chromatography, and high-throughput screening against diverse target libraries could reveal novel protein or enzyme interactions. Understanding these interactions at a molecular level will facilitate the development of riparins as targeted therapies for specific diseases.

Development of Advanced Drug Delivery Systems

The applicability of some this compound compounds, such as this compound-A, is limited by low aqueous solubility, which can impair dissolution and bioavailability in biological fluids. researchgate.netmdpi.com Developing advanced drug delivery systems is essential to overcome these limitations and improve the therapeutic efficacy of riparins.

Exploration of Nanocarrier Systems for Enhanced Bioavailability

Nanocarrier systems offer a promising approach to enhance the solubility, stability, and bioavailability of poorly soluble compounds like this compound-A. researchgate.netmdpi.com Encapsulating riparins within nanoparticles, liposomes, or polymeric micelles can improve their dispersion in aqueous environments and facilitate their transport across biological membranes. Research into various nanocarrier materials and formulations is needed to identify systems that effectively encapsulate riparins and control their release at the target site.

Application of Lipid Nanoparticles and Nanohybrids

Lipid nanoparticles and nanohybrids represent specific types of nanocarriers with potential for this compound delivery. Studies have explored the use of nanohybrids, such as those based on Laponite clay, to improve the dissolution profile of this compound-A. researchgate.netmdpi.comacs.orgacs.org These hybrid systems can leverage the properties of both organic and inorganic components to optimize drug loading, release kinetics, and stability. Further research is warranted to investigate different lipid compositions and hybrid material combinations to develop efficient and safe delivery systems for various this compound derivatives.

An example of research in this area is the development of a nanohybrid based on this compound-A and Laponite, which demonstrated increased solubility and aqueous dissolution rate of this compound-A. researchgate.net This nanosystem did not exhibit cytotoxic activity on normal and tumorigenic cell lines, suggesting its potential for therapeutic purposes and an increase in the range of possible routes of administration and bioavailability. researchgate.net

Data on this compound-A/Laponite Nanohybrid:

Method UsedObservationCitation
X-ray powder diffractionFormation of a hybrid system, suggests amorphization of this compound-A researchgate.net
Infrared spectroscopyFormation of a hybrid system researchgate.net
Thermal analysisFormation of a hybrid system, indicated attenuation of decomposition and melting of this compound-A after interaction with clay researchgate.net
Solubility studiesIncrease in solubility of this compound-A researchgate.net
Dissolution studiesIncrease in aqueous dissolution rate of this compound-A researchgate.net
Cytotoxicity studies (normal and tumorigenic cell lines)Nanosystem did not exhibit cytotoxic activity researchgate.net

Comprehensive Elucidation of Metabolic Pathways and Biotransformation

Understanding how the body metabolizes and transforms this compound compounds is critical for assessing their pharmacokinetic profiles, identifying active metabolites, and predicting potential drug interactions. While some in silico studies have predicted pharmacokinetic parameters for certain riparins, such as this compound B, comprehensive in vivo metabolic studies are needed. biorxiv.orgbiorxiv.org Future research should focus on identifying the enzymes involved in this compound metabolism, determining the structures and activities of metabolites, and evaluating the impact of factors like route of administration and individual variability on biotransformation. ijpp.comindianabiosciences.orgnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be employed to analyze biological samples and characterize metabolic pathways.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Mechanistic Studies

The application of omics technologies, such as proteomics and transcriptomics, can provide a deeper understanding of the cellular and molecular mechanisms underlying the biological activities of riparins. Proteomics can help identify proteins whose expression or modification is altered by this compound treatment, potentially revealing novel targets or pathways. Transcriptomics can provide insights into changes in gene expression profiles, indicating how riparins influence cellular processes at the transcriptional level. Integrating data from different omics platforms can offer a holistic view of the complex interactions between riparins and biological systems, facilitating the elucidation of their mechanisms of action and the identification of biomarkers of response.

Strategic Approaches for Lead Optimization in Drug Discovery Initiatives

Lead optimization is a critical phase in drug discovery that involves refining the chemical structure of a lead compound to improve its potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. biobide.comdanaher.comnih.gov For this compound-based compounds, strategic approaches for lead optimization will involve structure-activity relationship (SAR) studies to understand how structural modifications influence biological activity. indianabiosciences.orgtdl.orgresearchgate.net This can be guided by computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. colab.wsdanaher.comnih.govresearchgate.netdntb.gov.ua

Future efforts should focus on synthesizing novel this compound analogs with improved properties, guided by the insights gained from target identification, metabolic studies, and omics data. biobide.comdanaher.comfirstwordpharma.com Techniques such as combinatorial chemistry and parallel synthesis can be employed to generate libraries of this compound derivatives for screening. nih.gov The goal is to identify compounds with enhanced therapeutic profiles, paving the way for preclinical and clinical development.

Q & A

Q. What are the structural distinctions among Riparin I, II, and III, and how do these differences influence their pharmacological activity?

  • Methodological Answer : this compound I, II, and III are structurally differentiated by substituents on the aromatic ring. This compound I has two methoxy groups, this compound II a hydroxyl group, and this compound III two hydroxyl groups . These substituents affect electron distribution and hydrogen-bonding capacity, which correlate with antioxidant and anti-inflammatory activities. For example, hydroxyl groups in this compound III enhance its antioxidant potential compared to methoxy-substituted analogs . Structural analysis via mass spectrometry (e.g., solid-state characterization at 250°C vs. 500°C) and computational modeling (DFT/B3LYP) can validate these distinctions .

Q. How can researchers design experiments to evaluate this compound’s antioxidant activity in vitro?

  • Methodological Answer : Use standardized assays like DPPH• and ABTS•+ radical scavenging. For example, this compound A showed EC50 values of 296.2 µg mL⁻¹ (DPPH) and 450.1 µg mL⁻¹ (ABTS), indicating moderate antioxidant capacity . Include controls (e.g., vitamin C) and ensure consistent DMSO concentrations (<1% v/v) to avoid solvent interference. Measure absorbance at 595 nm post-MTT assay to quantify cell viability .

Q. What experimental models are suitable for assessing this compound’s anti-inflammatory effects?

  • Methodological Answer : Carrageenan- or dextran-induced edema in rodent models is widely used. For instance, this compound II (25–50 mg/kg) reduced inflammation comparably to dexamethasone in carrageenan-induced peritonitis, with neutrophil migration quantified via myeloperoxidase (MPO) activity . Use ANOVA with post-hoc tests (e.g., Newman–Keuls) for statistical rigor .

Advanced Research Questions

Q. How do this compound’s binding affinities to human serum albumin (HSA) vary across its analogs, and what mechanistic insights does this provide?

  • Methodological Answer : Fluorescence quenching assays and Scatchard/Hill analyses reveal binding constants (K) and cooperativity. This compound I binds HSA with K = 1.7×10⁵ M⁻¹, while this compound III has lower affinity (K = 9.0×10⁴ M⁻¹), attributed to hydroxyl positioning affecting hydrophobic interactions . Competitive displacement assays (using warfarin or ibuprofen) localize binding to HSA’s Site I (subdomain IIA), confirmed via molecular docking .

Q. What experimental strategies resolve contradictions in this compound’s cytotoxicity data across cancer cell lines?

  • Methodological Answer : Discrepancies in IC50 values (e.g., 21.7 µg mL⁻¹ for HCT-116 vs. 1.9–11.4 µg mL⁻¹ for SF-295 glioblastoma) may arise from cell-specific uptake or metabolic pathways. Use dose-response curves with ≥6 concentrations (e.g., 0.004–50 µg mL⁻¹) and normalize to DMSO controls. Combine transcriptomics (e.g., RNA-seq) to identify resistance mechanisms .

Q. How can researchers optimize this compound’s pharmacokinetic profile through structural modifications?

  • Methodological Answer : Replace methoxy groups with hydroxyls to enhance solubility and HSA binding . Test derivatives in in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability). For example, this compound III’s hydroxyls improve antioxidant activity but reduce plasma protein binding, suggesting a trade-off between efficacy and bioavailability .

Data Analysis & Reproducibility

Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects in anti-parasitic assays?

  • Methodological Answer : For Leishmania amazonensis promastigotes, calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). Report mean ± SD across triplicates and validate with ANOVA. This compound A’s IC50 decreased from 307.0 µg mL⁻¹ (24h) to 81.8 µg mL⁻¹ (72h), indicating time-dependent efficacy .

Q. How can computational methods (e.g., DFT) complement experimental data on this compound-HSA interactions?

  • Methodological Answer : Density functional theory (DFT/B3LYP/6-31G(d,p)) optimizes this compound geometries and calculates molecular electrostatic potentials (MEPs). For this compound I, MEPs reveal negative charge density near O3, facilitating hydrogen bonds with HSA’s Tyr150 and Arg257 . Compare computed binding energies (e.g., −29.8 kJ/mol for this compound I) with experimental K values to validate models .

Tables for Key Findings

Property This compound I This compound II This compound III
HSA Binding Constant (M⁻¹) 1.7×10⁵ 2.4×10⁵ 9.0×10⁴
Antioxidant EC50 (µg mL⁻¹) N/AN/A296.2 (DPPH)
Anti-inflammatory ED₅₀ (mg/kg) N/A25–50 N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Riparin
Reactant of Route 2
Reactant of Route 2
Riparin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.